molecular formula C11H11ClF3NO B13180834 (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one

Cat. No.: B13180834
M. Wt: 265.66 g/mol
InChI Key: QIVQGEIZBHYRBX-JTQLQIEISA-N
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Description

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-amino-4-(3-bromophenyl)-5,5,5-trifluoropentan-2-one
  • (4S)-4-amino-4-(3-fluorophenyl)-5,5,5-trifluoropentan-2-one
  • (4S)-4-amino-4-(3-methylphenyl)-5,5,5-trifluoropentan-2-one

Uniqueness

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one

InChI

InChI=1S/C11H11ClF3NO/c1-7(17)6-10(16,11(13,14)15)8-3-2-4-9(12)5-8/h2-5H,6,16H2,1H3/t10-/m0/s1

InChI Key

QIVQGEIZBHYRBX-JTQLQIEISA-N

Isomeric SMILES

CC(=O)C[C@](C1=CC(=CC=C1)Cl)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)Cl)(C(F)(F)F)N

Origin of Product

United States

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